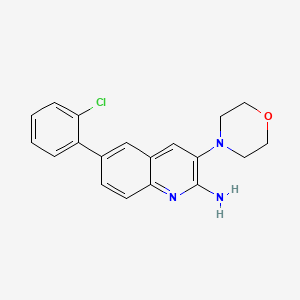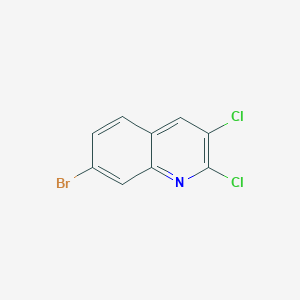
7-Bromo-2,3-dichloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3-dichloroquinoline is a halogenated quinoline derivative characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine due to their unique chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Halogenation: Bromination and chlorination reactions can be performed on quinoline or its derivatives to introduce bromine and chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) are used for halogenation, while nucleophiles like sodium hydroxide (NaOH) are used for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various halogenated and functionalized quinoline derivatives
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3-dichloroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
7-Bromo-2,3-dichloroquinoline is similar to other halogenated quinolines, such as 7-Bromo-3,4-dichloroquinoline and 7-Bromo-4-chloroquinoline. its unique combination of bromine and chlorine atoms at specific positions on the quinoline ring structure sets it apart, providing distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-3,4-dichloroquinoline
7-Bromo-4-chloroquinoline
7-Bromo-2-chloroquinoline
Eigenschaften
Molekularformel |
C9H4BrCl2N |
|---|---|
Molekulargewicht |
276.94 g/mol |
IUPAC-Name |
7-bromo-2,3-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H |
InChI-Schlüssel |
OCFMWJIXLVBIQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=C(C=C21)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)
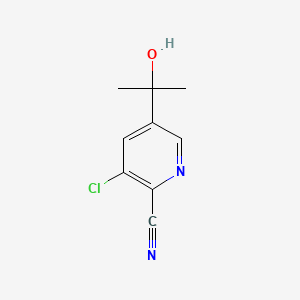
![8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B15360229.png)
![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)
![(4R)-5-(4-chlorophenyl)-4-phenyl-N-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B15360240.png)
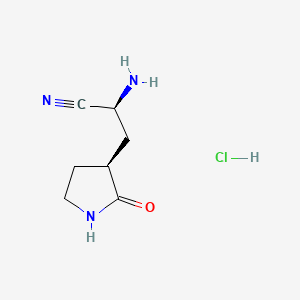
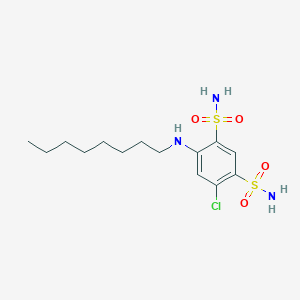
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)
![1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid](/img/structure/B15360266.png)
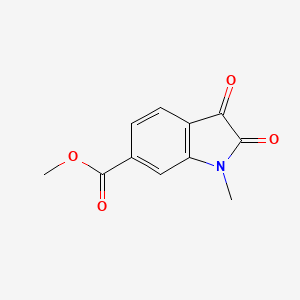

![Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate](/img/structure/B15360286.png)
